2-Phenoxyethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate
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Overview
Description
2-Phenoxyethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is an organic compound known for its unique chemical structure and properties. This compound features a phenoxyethyl group attached to a trifluoromethyl-substituted propanoate backbone, making it a valuable molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate typically involves the reaction of 2-phenoxyethanol with 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid or its derivatives. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where 2-phenoxyethanol is reacted with 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid in the presence of acid catalysts. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Phenoxyethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Shares a similar trifluoromethyl-substituted propanoate backbone.
2,2,2-Trifluoro-3-(trifluoromethyl)acetophenone: Contains a trifluoromethyl group and a phenyl ring, similar to the phenoxyethyl group.
Uniqueness
2-Phenoxyethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is unique due to its combination of a phenoxyethyl group with a trifluoromethyl-substituted propanoate backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H10F6O3 |
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Molecular Weight |
316.20 g/mol |
IUPAC Name |
2-phenoxyethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate |
InChI |
InChI=1S/C12H10F6O3/c13-11(14,15)9(12(16,17)18)10(19)21-7-6-20-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
SLHMDKUYJHKHTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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